
Benzyl 3-hydroxytetradecanoate
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Overview
Description
Benzyl 3-hydroxytetradecanoate is a useful research compound. Its molecular formula is C21H34O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Benzylation to Form Protected Ethers
The hydroxyl group undergoes benzylation under controlled conditions to prevent elimination or retro-Reformatsky side reactions:
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Reagents : Benzyl bromide (BnBr), silver oxide (Ag₂O), anhydrous calcium sulfate (CaSO₄), benzene solvent.
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Conditions : Room temperature, dark environment, 6-hour reaction time with multiple reagent additions .
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Outcome :
Mechanistic Insight :
Dehydrating agents suppress water-mediated side reactions (e.g., dibenzyl ether formation) by driving the equilibrium toward the desired benzyl ether .
Amide and Depsipeptide Formation
The hydroxyl group is acylated to construct peptide-like structures:
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Reagents : Boc-protected amino acids (e.g., Boc-Ile-OH), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) .
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Outcome :
Deprotection Reactions
The benzyl group is cleaved under reductive or acidic conditions:
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Hydrogenolysis : H₂/Pd-C in ethanol yields 3-hydroxytetradecanoic acid .
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Acidolysis : Trifluoroacetic acid (TFA) selectively removes tert-butyloxycarbonyl (Boc) groups in peptide intermediates .
Comparative Reaction Table
Reaction Type | Reagents/Conditions | Key Product | Yield | Side Reactions |
---|---|---|---|---|
Benzylation | BnBr, Ag₂O, CaSO₄, benzene | 3-Benzyloxytetradecanoic acid | 60% | Dodecanal, dibenzyl ether |
Glycosylation | Rhamnose, Bi(OTf)₃, MeCN | Rhamnose-α-glycoside | ~70% | Unreacted starting material |
Amide Coupling | Boc-Ile-OH, DCC, DMAP | Benzyl 3-(Boc-Ile-O)-tetradecanoate | 99% | None reported |
Hydrogenolysis | H₂/Pd-C, EtOH | 3-Hydroxytetradecanoic acid | 71% | Over-reduction (rare) |
Side Reaction Analysis
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Elimination : Base-promoted β-elimination forms α,β-unsaturated acids (e.g., (E)-tetradec-2-enoic acid) .
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Retro-Reformatsky : Degradation under basic conditions produces dodecanal and acetic acid derivatives .
Industrial and Biological Relevance
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Surfactants : Rhamnolipid derivatives exhibit low critical micelle concentrations (CMCs), enabling applications in bioremediation and drug delivery .
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Chiral Building Blocks : The (3R)-configuration facilitates enantioselective synthesis of bioactive molecules, including lipid A analogs .
This comprehensive analysis underscores the versatility of benzyl 3-hydroxytetradecanoate in synthetic chemistry, emphasizing controlled reaction design to minimize side pathways and maximize yields.
Properties
CAS No. |
88862-84-4 |
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Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
benzyl 3-hydroxytetradecanoate |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(22)17-21(23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20,22H,2-9,13,16-18H2,1H3 |
InChI Key |
NRNRXBHTCKDUNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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